molecular formula C14H13BrOZn B14889795 4-[(2'-Methylphenoxy)methyl]phenylZinc bromide

4-[(2'-Methylphenoxy)methyl]phenylZinc bromide

Cat. No.: B14889795
M. Wt: 342.5 g/mol
InChI Key: UTVUDTHCAVVFLC-UHFFFAOYSA-M
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Description

4-[(2’-Methylphenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2’-Methylphenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(2’-Methylphenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-[(2’-Methylphenoxy)methyl]bromobenzene+Zn4-[(2’-Methylphenoxy)methyl]phenylzinc bromide\text{4-[(2'-Methylphenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{4-[(2'-Methylphenoxy)methyl]phenylzinc bromide} 4-[(2’-Methylphenoxy)methyl]bromobenzene+Zn→4-[(2’-Methylphenoxy)methyl]phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2’-Methylphenoxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as oxidative addition and transmetalation.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

    Oxidative Addition: This step involves the addition of the organozinc compound to a palladium(0) complex, forming a palladium(II) intermediate.

    Transmetalation: The transfer of the organic group from zinc to palladium occurs, followed by reductive elimination to form the final product.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-[(2’-Methylphenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: The compound is valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-[(2’-Methylphenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The organozinc compound reacts with a palladium(0) catalyst, forming a palladium(II) intermediate.

    Transmetalation: The organic group is transferred from zinc to palladium.

    Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

These steps are facilitated by the unique electronic properties of the organozinc compound, which make it a highly reactive and efficient reagent in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • 2-[(4’-Methylphenoxy)methyl]phenylzinc bromide

Uniqueness

4-[(2’-Methylphenoxy)methyl]phenylzinc bromide stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in cross-coupling reactions. Its use in the synthesis of complex molecules makes it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C14H13BrOZn

Molecular Weight

342.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-2-(phenylmethoxy)benzene

InChI

InChI=1S/C14H13O.BrH.Zn/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UTVUDTHCAVVFLC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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